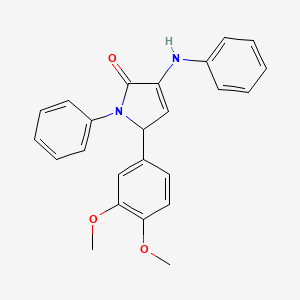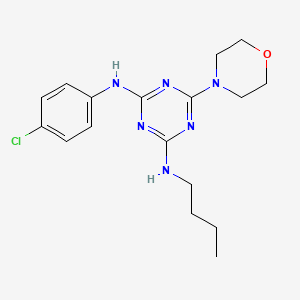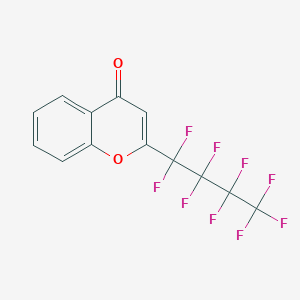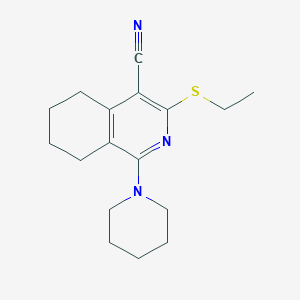![molecular formula C23H13Cl2NO3S B11652149 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Chromenone Core: The chromenone structure is often prepared through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves the coupling of the benzothiazole and chromenone moieties. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the chromenone is replaced by the benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromenone ring, potentially converting it to dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the benzothiazole nitrogen and the chromenone oxygen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives of chromenone.
Substitution: Various substituted benzothiazole and chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to bind to specific enzymes and receptors, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The chromenone structure can inhibit enzymes by mimicking natural substrates, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2H-chromen-2-one: Lacks the dichlorobenzyl group, making it less hydrophobic and potentially less active in biological systems.
7-[(3,4-Dichlorobenzyl)oxy]-2H-chromen-2-one: Does not contain the benzothiazole moiety, which may reduce its ability to interact with DNA.
Uniqueness
The combination of benzothiazole and chromenone in 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one provides a unique set of properties, including enhanced biological activity and the ability to participate in diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H13Cl2NO3S |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-17-8-5-13(9-18(17)25)12-28-15-7-6-14-10-16(23(27)29-20(14)11-15)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2 |
InChI-Schlüssel |
AGHCPXJRRUFADU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652089.png)
![Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11652093.png)


![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)

![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
